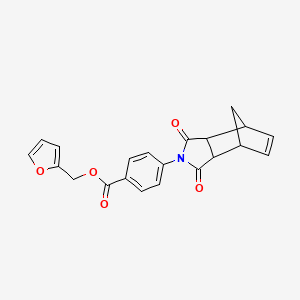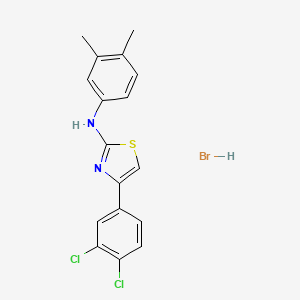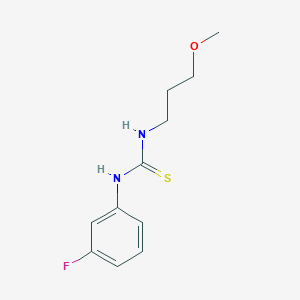![molecular formula C24H13Br2ClN2O4 B5019349 1,8-Dibromo-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5019349.png)
1,8-Dibromo-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dibromo-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[66502,709,14015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound with a unique structure This compound is characterized by its multiple ring systems and the presence of bromine, chlorine, and nitro functional groups
Vorbereitungsmethoden
The synthesis of 1,8-Dibromo-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
Formation of the core structure: This involves cyclization reactions to form the pentacyclic ring system.
Introduction of functional groups: Bromine, chlorine, and nitro groups are introduced through substitution reactions using appropriate reagents such as bromine, chlorine gas, and nitric acid.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
1,8-Dibromo-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the removal of nitro groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,8-Dibromo-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 1,8-Dibromo-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and nitro groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. These interactions can affect biological pathways and molecular processes, making the compound useful in studying biochemical mechanisms.
Vergleich Mit ähnlichen Verbindungen
1,8-Dibromo-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can be compared with other similar compounds, such as:
17-Oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: This compound has a similar core structure but lacks the bromine, chlorine, and nitro groups, making it less reactive in certain chemical reactions.
(15R,19S)-17-Oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: Another similar compound with different stereochemistry and functional groups, leading to variations in reactivity and applications.
Eigenschaften
IUPAC Name |
1,8-dibromo-17-(2-chloro-5-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H13Br2ClN2O4/c25-23-13-5-1-2-6-14(13)24(26,16-8-4-3-7-15(16)23)20-19(23)21(30)28(22(20)31)18-11-12(29(32)33)9-10-17(18)27/h1-11,19-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHGFQULPWJHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4C(C2(C5=CC=CC=C53)Br)C(=O)N(C4=O)C6=C(C=CC(=C6)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13Br2ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
METHANONE](/img/structure/B5019275.png)

![2-[[4-ethyl-5-(ethylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B5019284.png)
![3-Nonyl-5-[4-(4-pentylphenyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5019303.png)
![(5E)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5019310.png)


![4-[(E)-1-cyano-2-(2,5-dimethyl-1-pyridin-2-ylpyrrol-3-yl)ethenyl]benzoic acid](/img/structure/B5019325.png)

![2-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-4-yl]-N,N-diethylethanamine;dihydrochloride](/img/structure/B5019333.png)
![2-oxopropane-1,3-diyl bis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate]](/img/structure/B5019340.png)
![2-iodo-6-methoxy-4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5019346.png)
![(3Z)-3-[(2,4-dimethoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one](/img/structure/B5019350.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5019367.png)
